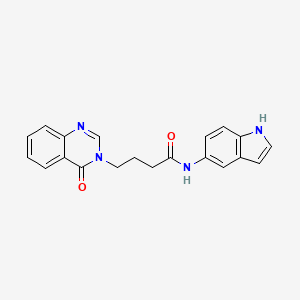

N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Description

N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic small molecule featuring a 1H-indole moiety substituted at the 5-position, connected via a butanamide linker to a 4-oxoquinazolin-3(4H)-yl group. The indole ring is a privileged scaffold in medicinal chemistry, often associated with interactions with biological targets such as kinases and apoptosis regulators . The quinazolinone moiety is known for its role in kinase inhibition (e.g., EGFR inhibitors) due to its hydrogen-bonding capacity and planar aromatic structure .

Properties

IUPAC Name |

N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19(23-15-7-8-17-14(12-15)9-10-21-17)6-3-11-24-13-22-18-5-2-1-4-16(18)20(24)26/h1-2,4-5,7-10,12-13,21H,3,6,11H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRSDBRNEVFHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly of Quinazolinone and Indole Moieties

A conventional approach involves synthesizing the quinazolinone and indole subunits separately before coupling them via a butanamide linker.

Quinazolinone Synthesis

Quinazolinones are typically prepared via cyclization of anthranilic acid derivatives. For example, reacting 2-aminobenzamide with triphosgene in dichloromethane yields 4-oxoquinazolin-3(4H)-yl intermediates.

Reaction Conditions :

-

Temperature: 0–5°C (to control exothermicity).

-

Solvent: Anhydrous dichloromethane.

-

Yield: ~70–80% after recrystallization.

Indole Functionalization

The indole subunit (1H-indol-5-amine) is often protected at the N1 position using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps.

Protection Protocol :

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O).

-

Base: Triethylamine (TEA).

-

Solvent: Tetrahydrofuran (THF).

-

Yield: >90%.

Amide Coupling

The final step involves coupling the quinazolinone-carboxylic acid derivative with the protected indole-5-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Optimized Conditions :

-

Solvent: Dimethylformamide (DMF).

-

Temperature: Room temperature.

-

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

-

Overall Yield: 55–60%.

Green Chemistry Approaches

Recent advances emphasize sustainable synthesis using non-toxic catalysts and energy-efficient methods. A notable example is the adaptation of zinc-proline complexes and microwave irradiation for analogous indole-quinazolinone derivatives.

Solvent Effects

Polar protic solvents like water-ethanol mixtures (2:3 v/v) maximize yields by stabilizing intermediates through hydrogen bonding.

Solvent Screening Results :

| Solvent | Yield (%) |

|---|---|

| DCM | 30 |

| THF | 45 |

| H₂O/EtOH (2:3) | 95 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, cyclization steps completed in 5 minutes under 900 W irradiation achieve yields comparable to traditional 3-hour reflux.

Advantages :

-

Energy efficiency : 80% reduction in thermal energy use.

-

Scalability : Applicable to gram-scale synthesis without yield loss.

Mechanistic Insights

Proposed Reaction Pathway

-

Activation : The Zn(L-proline)₂ catalyst coordinates with the carbonyl group of the quinazolinone precursor, enhancing electrophilicity.

-

Nucleophilic Attack : The indole-5-amine attacks the activated carbonyl, forming a tetrahedral intermediate.

-

Cyclization : Intramolecular dehydration yields the quinazolinone ring.

-

Amide Bond Formation : EDC/HOBt mediates coupling between the quinazolinone-carboxylic acid and indole amine.

Side Reactions and Mitigation

-

Overtalkylation : Minimized by using Boc protection on the indole nitrogen.

-

Ring-Opening : Controlled by maintaining pH < 7 during cyclization.

Comparative Analysis of Methods

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Yield | 55–60% | 75–94% |

| Reaction Time | 8–12 hours | 20–30 minutes |

| Catalyst Toxicity | High (EDC/HOBt) | Low (Zn-proline) |

| Solvent | DMF, DCM | H₂O/EtOH |

| Energy Input | High (reflux) | Low (microwave) |

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.

Substitution: Both the indole and quinazolinone moieties can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

Oxidation: Indoxyl derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Halogenated or alkylated indole and quinazolinone derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving indole and quinazolinone derivatives.

Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer or neurological disorders.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the quinazolinone moiety may inhibit specific enzymes involved in cell signaling pathways.

Comparison with Similar Compounds

Key Structural Features:

- Indole Substitution : Unlike indole derivatives in (e.g., 10j–10m), which feature substitution at the 3-position, the target compound is substituted at the 5-position. This positional difference may alter electronic properties and target interactions .

- Heterocyclic Core: The quinazolinone group distinguishes it from thiadiazole () and oxadiazole () derivatives. Quinazolinones are more polar and capable of stronger hydrogen bonding compared to sulfur-containing heterocycles .

Table 1: Structural Features of Comparable Compounds

Physicochemical Properties

Table 3: Physicochemical Comparison

Biological Activity

N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that combines an indole moiety with a quinazolinone structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. The following sections will detail its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Moiety : The indole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

- Formation of the Quinazolinone Moiety : This step generally includes cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

- Coupling Reaction : The final step involves forming an amide bond between the indole and quinazolinone moieties, typically using coupling agents like carbodiimides.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₈N₄O₂ |

| Molecular Weight | 342.37 g/mol |

Antitumor Activity

Research indicates that compounds containing both indole and quinazolinone structures may exhibit significant antitumor properties. A study highlighted that derivatives similar to this compound were designed to activate procaspase-3, an essential component in apoptotic pathways, suggesting potential as anticancer agents .

Mechanism of Action :

The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the quinazolinone moiety is believed to inhibit enzymes involved in cell signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds that activate caspase pathways showed enhanced apoptosis in treated cells compared to control groups .

Case Studies

- Caspase Activation : A study synthesized a series of acetohydrazides related to this compound and evaluated their ability to activate procaspase-3. Results indicated that these compounds significantly induced apoptosis in cancer cells through caspase activation .

- Cell Proliferation Inhibition : Another study reported that similar quinazolinone derivatives inhibited the proliferation of colorectal cancer cells with IC50 values significantly lower than standard chemotherapeutics, indicating a promising lead for drug development .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C during coupling to balance reaction rate and side-product formation .

- Solvent Selection : Use DMF for solubility of intermediates, but switch to THF for final steps to reduce byproducts .

- Stoichiometry : A 1.2:1 molar ratio of indole derivative to quinazolinone precursor improves yield (typically 40–60%) .

Advanced: How does the substitution pattern on the indole and quinazolinone moieties influence the compound's affinity for cancer-related targets?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal that:

- Indole Modifications : Electron-withdrawing groups (e.g., Cl at position 5) enhance binding to kinase targets (e.g., EGFR) by increasing hydrophobic interactions .

- Quinazolinone Substitutions : A 4-oxo group is critical for hydrogen bonding with ATP-binding pockets in kinases. Bulky substituents on the butanamide chain reduce cellular permeability .

Q. Example SAR Table :

| Substituent on Indole | Quinazolinone Modification | IC₅₀ (μM) for EGFR Inhibition |

|---|---|---|

| 5-Cl | 4-oxo | 0.12 |

| 5-OCH₃ | 4-oxo | 1.45 |

| None | 4-thio | >10 |

Key Insight : Halogenation at the indole 5-position improves potency 10-fold compared to methoxy groups .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm amide bond formation (δ 7.8–8.2 ppm for CONH) and quinazolinone carbonyl (δ 165–170 ppm) .

- HRMS : Validate molecular formula (e.g., C₂₁H₁₈N₄O₂ requires [M+H]⁺ = 359.1504) .

- IR Spectroscopy : Identify carbonyl stretches (1670–1700 cm⁻¹ for amide and quinazolinone C=O) .

- HPLC-PDA : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced: What strategies can resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Validation : Compare results across orthogonal assays (e.g., MTT vs. ATP-luminescence for cytotoxicity) to rule out false positives .

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding in live cells .

- Pharmacokinetic Profiling : Assess compound stability in assay media (e.g., serum protein binding may reduce apparent activity in vitro) .

Case Study : Discrepancies in IC₅₀ values between enzyme-based (low nM) and cell-based (μM) assays were resolved by optimizing cell membrane permeability via prodrug strategies .

Advanced: How can computational modeling predict binding modes of this compound with targets like S-adenosylhomocysteine hydrolase (SAHH)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions between the quinazolinone 4-oxo group and SAHH's catalytic cysteine (Cys59) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the indole NH and Glu64 .

- QSAR Models : Corinate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic prioritization .

Predicted Binding Pose : The butanamide chain occupies a hydrophobic cleft, while the indole moiety π-stacks with His257 in SAHH .

Basic: What in vitro assays are recommended for initial screening of anticancer activity?

Methodological Answer:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure .

- Apoptosis : Annexin V/PI staining followed by flow cytometry .

- Kinase Inhibition : ELISA-based EGFR or VEGFR2 kinase activity assays .

- Selectivity Screening : Compare IC₅₀ values in cancer vs. normal (e.g., HEK293) cells .

Q. Protocol Example :

Seed cells at 5,000/well in 96-well plates.

Treat with compound (0.1–100 μM) for 72 hr.

Add MTT reagent (0.5 mg/mL), incubate 4 hr.

Measure absorbance at 570 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.